N-Acetyl-3-iodo-L-tyrosine hemihydrate
CAS No.: 23277-49-8
VCID: VC0015737
Molecular Formula: C₁₁H₁₄INO₅
Molecular Weight: 716.3 g/mol
* For research use only. Not for human or veterinary use.
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Description | N-Acetyl-3-iodo-L-tyrosine hemihydrate is a chemical compound with the molecular formula C22H26I2N2O9 . It is also known by synonyms such as 23277-49-8, N-ACETYL-3-IODO-L-TYROSINE HEMIHYDRATE, and L-Tyrosine, N-acetyl-3-iodo-, hydrate (2:1) . The compound has a molecular weight of 716.3 g/mol . N-Acetyl-3-iodo-L-tyrosine hemihydrate includes N-Acetyl-3-iodo-L-tyrosine (CID 9902933) and water as component compounds . A related compound, 3-iodotyrosine, is an intermediate in the synthesis of thyroid hormones, derived from the iodination of tyrosine . It acts as a reversible inhibitor of the enzyme tyrosine hydroxylase . Tyrosine hydroxylase catalyzes the conversion of L-tyrosine to L-dihydroxyphenylalanine (L-Dopa), which is the rate-limiting step in the biosynthesis of catecholamines like dopamine, noradrenaline, and adrenaline . Chemical modification of tyrosine residues can be achieved using hemin-activated luminol derivatives, enabling functionalization of proteins . Tubulin tyrosine ligase (TTL) can also be used to add tyrosine derivatives to the C-terminal carboxylic acid of proteins, which facilitates site-specific functionalization . Another related compound is N-Acetyl-3-iodo-L-tyrosine, which has the molecular formula C11H12INO4 and a molecular weight of 349.12 g/mol . It is also known as N-ACETYL-3-IODO-L-TYROSINE . Tyrosine and its derivatives are relevant in various studies, including those involving dopamine levels and the development of antibiotics targeting tyrosine recombinases . |
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CAS No. | 23277-49-8 |
Product Name | N-Acetyl-3-iodo-L-tyrosine hemihydrate |
Molecular Formula | C₁₁H₁₄INO₅ |
Molecular Weight | 716.3 g/mol |
IUPAC Name | (2S)-2-acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid;hydrate |
Standard InChI | InChI=1S/2C11H12INO4.H2O/c2*1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7;/h2*2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17);1H2/t2*9-;/m00./s1 |
Standard InChIKey | MQYCUTSENZMQNW-NAWJVIAPSA-N |
SMILES | CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O.CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O.O |
Canonical SMILES | CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O.CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O.O |
Synonyms | L-N-Acetyl-3-iodotyrosine Monohydrate; |
PubChem Compound | 23619877 |
Last Modified | Sep 15 2023 |
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